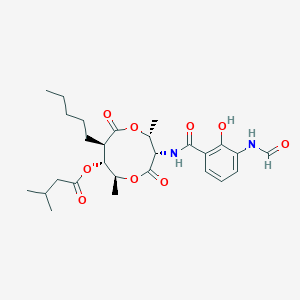

ANTIMYCIN A (A1 shown)

Description

Historical Context of Antimycin A Discovery and Initial Characterization

The discovery of Antimycin A dates back to 1949, when it was first isolated from a strain of Streptomyces bacteria. researchgate.net Initially, it garnered attention for its powerful antifungal properties. peerj.com Subsequent research focused on elucidating its chemical structure and mechanism of action. Early studies revealed that Antimycin A is a complex of related compounds, with Antimycin A1 being a major component. nih.gov A significant breakthrough in its initial characterization was the identification of its primary biological target: the mitochondrial electron transport chain. plos.orgcellsignal.com Specifically, it was found to be a potent inhibitor of the cytochrome bc1 complex (Complex III), a critical enzyme in cellular respiration. researchgate.nettandfonline.com This inhibition disrupts the production of ATP, the main energy currency of the cell. tandfonline.com This foundational work established Antimycin A as a valuable biochemical tool for studying mitochondrial bioenergetics.

Originating Microorganisms and Biosynthetic Families

Antimycin A and its analogues are secondary metabolites predominantly produced by bacteria of the genus Streptomyces, which are commonly found in soil and marine environments. tandfonline.comnih.govnih.gov Various Streptomyces species have been identified as producers of antimycins, including Streptomyces kitazawensis and Streptomyces albus. nih.govnih.gov The biosynthesis of antimycins is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. researchgate.netpeerj.commdpi.comescholarship.org The discovery of the antimycin biosynthetic gene cluster (BGC) in 2011 provided significant insights into the enzymatic machinery responsible for its production. researchgate.netnih.gov This understanding has opened avenues for biosynthetic engineering to create novel antimycin derivatives. escholarship.org The BGCs for antimycins have been found across various continents and are frequently isolated from organisms such as plants and sponges, suggesting potential symbiotic relationships. nih.gov

Structural Diversity within the Antimycin Class (e.g., Antimycin A1-A4 and other analogues)

The antimycin family is characterized by a core structure consisting of a nine-membered dilactone ring linked to a 3-formamidosalicylic acid moiety via an amide bond. plos.orgescholarship.org The structural diversity within this class arises primarily from variations in the length and composition of two alkyl side chains. plos.org The Antimycin A complex is a mixture of several congeners, with Antimycin A1, A2, A3, and A4 being the major components. researchgate.netmedkoo.com These differ in the structure of their alkyl side chains. For instance, the antifungal potency of these compounds has been observed to be inversely correlated with the length of the alkyl chain.

Beyond the common A1-A4 analogues, a significant number of other natural and modified antimycin-type compounds have been reported, with variations in the alkyl and acyl chains. escholarship.org Researchers have also isolated related depsipeptides with larger macrolactone rings of 12, 15, and 18 members. escholarship.org Furthermore, synthetic and semi-synthetic analogues have been created by modifying the dilactone ring or other parts of the molecule to explore structure-activity relationships. researchgate.netcapes.gov.br For example, urauchimycins A and B are antimycin antibiotics that possess a branched side chain. researchgate.net

Table 1: Major Components of the Antimycin A Complex

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Antimycin A1 | C28H40N2O9 | 548.6 |

| Antimycin A2 | C27H38N2O9 | 534.6 |

| Antimycin A3 | C26H36N2O9 | 520.6 |

| Antimycin A4 | C25H34N2O9 | 506.6 |

Data sourced from sigmaaldrich.com

Overview of Major Research Areas in Antimycin A Biology

Research into the biological activities of Antimycin A has expanded into several key areas, driven by its potent and diverse effects. A primary focus remains its role as a specific inhibitor of the mitochondrial respiratory chain, where it is used to study electron transport, the generation of reactive oxygen species (ROS), and mitochondrial-mediated apoptosis. tandfonline.comnih.govsigmaaldrich.com Its ability to induce apoptosis has led to significant research into its potential as an anticancer agent. peerj.comnih.govnih.gov Studies have shown that Antimycin A can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overproduced in cancer cells. peerj.comnih.gov

Another major area of investigation is its application as a piscicide (fish poison) in fisheries management and aquaculture. nih.govusgs.govwikipedia.org Due to its high toxicity to fish, it is used to control invasive species. wikipedia.org Furthermore, the antifungal, insecticidal, and nematicidal properties of Antimycin A continue to be explored for potential agricultural applications. researchgate.netnih.govnih.gov More recently, research has also delved into its antiviral activities against a broad spectrum of RNA viruses. plos.org The study of its biosynthesis and the potential for creating novel analogues through genetic engineering represents a growing field of research aimed at developing new therapeutic agents. escholarship.orgescholarship.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H38N2O9 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 3-methylbutanoate |

InChI |

InChI=1S/C27H38N2O9/c1-6-7-8-10-19-24(38-21(31)13-15(2)3)17(5)37-27(35)22(16(4)36-26(19)34)29-25(33)18-11-9-12-20(23(18)32)28-14-30/h9,11-12,14-17,19,22,24,32H,6-8,10,13H2,1-5H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |

InChI Key |

ZVYMCLIDNNTNCL-GFRRLMGDSA-N |

SMILES |

CCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Isomeric SMILES |

CCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Canonical SMILES |

CCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Origin of Product |

United States |

Biosynthesis and Production Methodologies of Antimycin a

Elucidation of the Antimycin Biosynthetic Pathway

The biosynthesis of the antimycin molecular scaffold is a complex process orchestrated by a suite of dedicated enzymes encoded within the ant gene cluster. beilstein-journals.orgnih.gov This pathway involves the coordinated action of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with numerous accessory enzymes responsible for precursor synthesis and modification.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., ant cluster)

The genetic blueprint for antimycin production is located in a dedicated biosynthetic gene cluster (BGC), commonly referred to as the ant cluster. nih.govnih.gov In Streptomyces albus S4, the cluster is approximately 25 kb and is organized into four distinct transcriptional units or operons: antBA, antCDE, antGF, and antHIJKLMNO. nih.govpeerj.comresearchgate.net

Genomic analyses have revealed different architectures of the ant BGC across various producing organisms, which are classified based on the presence or absence of specific genes. nih.gov These forms include:

S-form (short-form): The most compact version, containing 15 genes. nih.gov

L-form (long-form): Contains 17 genes, including antP and antQ. nih.gov

I-form (intermediate-form): Lacks either antP or antQ. nih.gov

The core set of genes responsible for the biosynthesis of the antimycin backbone is conserved across these different forms. nih.gov

Role of Hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Assembly Lines

Antimycin A is assembled on a sophisticated molecular factory known as a hybrid NRPS-PKS assembly line. beilstein-journals.orgpeerj.com This system is primarily composed of two large, modular enzymes: AntC, a di-modular NRPS, and AntD, a uni-modular PKS. nih.gov

AntC (NRPS): This enzyme is responsible for incorporating the first two building blocks of the antimycin core. It is organized into two modules, each containing specific domains that select, activate, and link the precursor units. beilstein-journals.org The domains within AntC include Condensation (C), Adenylation (A), Thiolation (T), and a Ketoreductase (KR) domain. researchgate.net

AntD (PKS): This enzyme catalyzes the addition of the final building block, a polyketide extender unit. Its single module contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. A Thioesterase (TE) domain at the end of the module is responsible for releasing the fully assembled chain and catalyzing the formation of the characteristic nine-membered dilactone ring. beilstein-journals.orgresearchgate.net

The sequential action of these modules ensures the correct order and chemical structure of the final product in a manner analogous to an assembly line.

Characterization of Key Enzymatic Components (e.g., AntBCDEFGHIJKLMNO proteins)

The biosynthesis of Antimycin A is a collaborative effort involving at least fourteen key proteins encoded by the ant cluster. beilstein-journals.orgnih.gov The specific function of each protein has been largely elucidated through genetic and biochemical studies.

| Protein | Function | Reference |

|---|---|---|

| AntB | Discrete acyltransferase that installs the variable acyl group at the C-8 position of the antimycin core, contributing to the chemical diversity of the antimycin family. | beilstein-journals.orgnih.govpeerj.com |

| AntC | Di-modular Non-Ribosomal Peptide Synthetase (NRPS) that incorporates threonine and a lactate (B86563) unit (derived from pyruvate) into the growing chain. | beilstein-journals.orgnih.gov |

| AntD | Uni-modular Polyketide Synthase (PKS) that adds a variable alkylmalonyl-CoA extender unit and catalyzes the final macrolactonization to form the dilactone core. | beilstein-journals.orgnih.gov |

| AntE | Crotonyl-CoA reductase/carboxylase homolog that synthesizes the unusual acylmalonyl-CoA extender units utilized by AntD. | beilstein-journals.orgnih.gov |

| AntF | Acyl-CoA ligase that activates anthranilate. | nih.govnih.gov |

| AntG | Discrete peptidyl carrier protein that carries the activated anthranilate intermediate. | nih.govnih.gov |

| AntH, AntI, AntJ, AntK, AntL | Components of a multicomponent oxygenase complex that converts anthranilate (bound to AntG) into 3-aminosalicylate. | nih.govnih.gov |

| AntM | Discrete ketoreductase that stereospecifically reduces a β-keto group during the assembly process on the PKS module. | beilstein-journals.orgnih.govresearchgate.net |

| AntN | Tryptophan-2,3-dioxygenase that catalyzes the opening of the indole (B1671886) ring of tryptophan to produce N-formyl-L-kynurenine, the first step in the formation of the 3-formamidosalicylate starter unit. | beilstein-journals.orgnih.govnih.gov |

| AntO | Predicted N-formylase responsible for installing the N-formyl group onto the 3-aminosalicylate moiety to form 3-formamidosalicylic acid. | nih.govpeerj.com |

Precursor Incorporation and Modification Pathways (e.g., Tryptophan, 3-aminosalicylate-CoA, 3-formamidosalicylic acid)

The unique 3-formamidosalicylate moiety of Antimycin A, which is crucial for its biological activity, is synthesized from the primary metabolite L-tryptophan through a multi-step enzymatic cascade. beilstein-journals.orgnih.gov

The pathway proceeds as follows:

Tryptophan to N-formyl-L-kynurenine: The biosynthesis begins with the enzyme AntN , a tryptophan-2,3-dioxygenase, which catalyzes the oxidative cleavage of the indole ring of tryptophan to yield N-formyl-L-kynurenine. beilstein-journals.orgnih.gov

Formation of Anthranilate: N-formyl-L-kynurenine is then converted to anthranilate. In L-form BGCs, this step is likely catalyzed by a pathway-specific kynureninase, AntP . In S-form clusters that lack antP, this conversion is thought to be carried out by a kynureninase from primary metabolism. beilstein-journals.orgnih.gov

Activation and Hydroxylation: Anthranilate is activated by the acyl-CoA ligase AntF and subsequently loaded onto the carrier protein AntG . nih.gov The anthraniloyl-S-AntG intermediate is then hydroxylated by the multicomponent oxygenase complex AntHIJKL to form 3-aminosalicylate. nih.gov

Formylation: The final step in the formation of the starter unit is the N-formylation of 3-aminosalicylate to produce 3-formamidosalicylic acid, a reaction catalyzed by AntO . nih.govpeerj.com This activated starter unit, likely as 3-formamidosalicylate-CoA, is then loaded onto the first module of the NRPS enzyme AntC to initiate the assembly of the antimycin core.

Regulation of Antimycin Biosynthesis

The production of antimycin is a tightly controlled process, governed by specific regulatory proteins that ensure the timely and coordinated expression of the biosynthetic genes.

Genetic Regulation of the ant Gene Cluster (e.g., Extracytoplasmic Function (ECF) RNA Polymerase Sigma Factors like σAntA)

A key regulator within the ant cluster is AntA , which encodes an extracytoplasmic function (ECF) RNA polymerase sigma factor, designated σAntA . beilstein-journals.orgpeerj.com Unlike many other ECF sigma factors involved in secondary metabolism, σAntA is an "orphan" regulator, meaning it lacks a co-encoded anti-sigma factor to control its activity. nih.govpeerj.com

The regulatory role of σAntA is crucial and specific. It directly controls the transcription of the antGF and antHIJKLMNO operons by binding to their respective promoters, antGp and antHp. nih.govpeerj.comresearchgate.net These operons are responsible for synthesizing the 3-aminosalicylate precursor, which is essential for antimycin production. peerj.comresearchgate.netpeerj.com Deletion of the antA gene results in a significant reduction or complete loss of antimycin production. researchgate.net

The expression of the other two operons, antBA and antCDE, is not controlled by σAntA but is instead activated by FscRI, a regulator from the candicidin (B1668254) BGC, indicating a cross-regulation between different secondary metabolite pathways. nih.gov The activity of σAntA itself appears to be controlled at the level of protein stability, with evidence suggesting it is a target for the ClpXP protease system. nih.gov

Environmental and Nutritional Factors Influencing Production

The biosynthesis of Antimycin A by Streptomyces species is intricately regulated by a variety of environmental and nutritional cues. Precise control over these factors is paramount for maximizing production yields in fermentation processes. Critical parameters include the availability and type of phosphate (B84403), nitrogen, and carbon sources, as well as physical conditions like pH, temperature, and aeration.

Key research findings indicate that phosphate concentration acts as a significant regulator; the absence of phosphate in the culture medium has been identified as a critical factor for enhancing Antimycin A production. nih.gov Organic salts can also impact the yield. The nature and concentration of the nitrogen source are pivotal, with specific ratios of organic to inorganic nitrogen being crucial for optimal productivity. nih.govjst.go.jp Similarly, the choice of carbon source is influential, with slowly utilizable sources such as lactose (B1674315) and certain oils favoring higher yields. nih.govjst.go.jp

Optimal physical parameters have also been defined. A neutral initial pH, typically around 7.0, and a temperature of approximately 25°C are considered ideal for Antimycin A fermentation. nih.govjst.go.jp Furthermore, high aeration and agitation rates are necessary to meet the oxygen demands of the high-producing strains. nih.govjst.go.jp In some chemically defined media, the addition of DL-tryptophan has been shown to be beneficial for consistent yields. nih.gov

Table 1: Influence of Environmental and Nutritional Factors on Antimycin A Production

| Factor | Optimal Condition/Effect on Production | References |

|---|---|---|

| Phosphate | Absence is critical for high productivity. | nih.govjst.go.jp |

| Nitrogen Source | The concentration and the ratio of organic to inorganic nitrogen must be optimized. | nih.govjst.go.jp |

| Carbon Source | Slowly utilizable sources like lactose and oil are preferred. | nih.govjst.go.jp |

| pH | An initial pH of 7.0 is optimal. | nih.govjst.go.jp |

| Temperature | 25°C is considered the optimum temperature. | nih.govjst.go.jp |

| Aeration | High aeration and agitation are required. | nih.govjst.go.jp |

| Supplements | DL-tryptophan can enhance yields in certain defined media. | nih.gov |

Optimization of Fermentation and Production Strategies

To achieve commercially viable titers of Antimycin A, multifaceted optimization strategies are employed. These encompass the genetic enhancement of the producing microorganisms, meticulous design of the fermentation medium and process parameters, and the development of alternative production platforms.

Conventional strain improvement through random mutagenesis remains a cornerstone for developing overproducing microbial strains. colab.wsnih.gov This cost-effective technique involves exposing the producing Streptomyces strain to mutagens like ultraviolet (UV) radiation or chemical agents such as ethylenimine to induce genetic variability. nih.govjst.go.jpplos.org Following mutagenesis, a rigorous selection process is used to identify mutants with significantly increased Antimycin A yields. nih.govjst.go.jp For instance, a program involving mutagenesis with UV radiation, and later ethylenimine, successfully led to a 125-fold increase in Antimycin A production. nih.govjst.go.jp In one study, UV irradiation of a Streptomyces sp. for 70 seconds resulted in a mutant that showed 70% higher larval mortality in an insecticidal assay, indicating enhanced production of active compounds including antimycins. plos.org

The composition of the fermentation medium has a profound effect on antibiotic production. e3journals.org Optimization involves a systematic approach to identify the ideal sources and concentrations of carbon, nitrogen, and other essential nutrients. For Antimycin A, media containing plant meals rich in vegetable fats, such as soybean oil meal, have been found to support good yields. google.com The optimization of process parameters such as agitation and aeration rates is also critical, as these factors influence oxygen mass transfer, which can be a limiting factor for the production of secondary metabolites. jocpr.comjocpr.com Statistical and mathematical techniques, including response surface methodology and genetic algorithms, can be employed to efficiently determine the optimal combination of these parameters for maximizing yield. jocpr.comjocpr.com

Heterologous expression, which involves transferring the biosynthetic gene cluster for a natural product into a more easily manipulated host organism, is a promising strategy for improving production. Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-understood genetics. nih.gov While expressing complex biosynthetic pathways like that of Antimycin A in E. coli can be challenging due to factors like codon usage bias and the need for proper protein folding, it offers significant potential. nih.govresearchgate.net Successful heterologous expression can bypass the complex regulatory networks present in the native producers and facilitate easier optimization and scale-up.

Bioengineering Approaches for Novel Antimycin Analogues

Bioengineering techniques offer powerful tools for generating novel analogues of Antimycin A with potentially improved therapeutic properties or different biological activities.

Directed biosynthesis is a technique that leverages the substrate flexibility of biosynthetic enzymes to create new chemical entities. nih.govresearchgate.net This is achieved by supplementing the fermentation medium with synthetic analogues of the natural biosynthetic precursors. researchgate.netnih.gov The producing organism may then incorporate these unnatural building blocks into the final structure of the natural product, resulting in a novel analogue. This approach has been successfully used to generate new mitomycin and sansanmycin analogues. nih.govnih.gov For Antimycin A, studies have shown that feeding fluorinated precursors, such as fluoroanthranilates or 6-fluoro-L-tryptophan, to Streptomyces cultures can result in the production of novel 5-fluoroantimycins. researchgate.net These fluorinated analogues were found to retain potent antifungal activity while exhibiting significantly reduced cytotoxicity compared to the parent compounds. researchgate.net

Genetic Engineering of Biosynthetic Pathways for Structural Diversification

The biosynthetic gene cluster responsible for Antimycin A production offers significant potential for structural diversification through genetic engineering. The inherent flexibility of the biosynthetic machinery, particularly the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) components, allows for the generation of novel analogs with potentially altered bioactivities. Methodologies such as precursor-directed biosynthesis, site-directed mutagenesis, and heterologous expression of engineered gene clusters are key strategies in this endeavor.

Precursor-directed biosynthesis involves introducing synthetic molecules that can be incorporated by the biosynthetic enzymes to create unnatural polyketides. For instance, a genetic block in the initial condensation step of a polyketide biosynthetic pathway can allow for the addition of exogenous synthetic precursors, leading to the production of novel analogs, including those with aromatic and ring-expanded structures deepdyve.com. This approach has been successfully applied to other complex polyketides like erythromycin, demonstrating its feasibility for generating structural diversity deepdyve.comresearchgate.net. By feeding fluorinated precursors, such as fluoroanthranilates, to cultures of Streptomyces species, researchers have successfully produced fluorinated antimycin analogs. This incorporation of fluorine can significantly alter the electronic properties and binding affinities of the molecule, potentially leading to enhanced or novel biological activities researchgate.net.

Site-directed mutagenesis is a precise technique used to create targeted changes in the DNA sequence of the biosynthetic genes neb.com. This can involve altering the active sites of enzymes to change their substrate specificity or catalytic outcomes mdpi.comresearchgate.net. For example, modifying the acyltransferase (AT) domains within the PKS modules can lead to the incorporation of different extender units, resulting in variations in the alkyl side chains of the antimycin core. While specific examples of site-directed mutagenesis on the Antimycin A gene cluster are not extensively detailed in publicly available literature, this technique is a powerful tool for engineering novel natural product analogs nih.govnih.gov.

The table below summarizes examples of how genetic engineering strategies can be applied to diversify the structure of Antimycin A and related polyketides.

| Engineering Strategy | Targeted Modification | Resulting Analog Type | Potential Impact on Bioactivity |

| Precursor-Directed Biosynthesis | Introduction of synthetic starter or extender units | Novel alkyl or aromatic side chains | Altered target binding and potency |

| Feeding of fluorinated precursors | Fluorinated Antimycin A analogs | Modified electronic properties, potentially enhanced activity | |

| Site-Directed Mutagenesis | Modification of Acyltransferase (AT) domain specificity | Variation in polyketide backbone | Changes in lipophilicity and cell permeability |

| Alteration of tailoring enzyme function | Modified hydroxylation or acylation patterns | Novel structure-activity relationships | |

| Heterologous Expression | Expression of the entire biosynthetic gene cluster in a different host | Production of Antimycin A in a more genetically tractable organism | Facilitates further genetic manipulation and analog production |

These genetic engineering approaches open avenues for creating libraries of novel Antimycin A derivatives. Such structural diversification is crucial for exploring the full therapeutic potential of this class of compounds and for developing analogs with improved efficacy, selectivity, and pharmacological properties.

Glycosylation as a Strategy for Modifying Bioactivity Profiles

One notable example involves the overexpression of an artificial glycosyltransferase gene in a deep-sea-derived Streptomyces albus strain, a known producer of antimycins. This genetic manipulation led to the production of three new antimycin derivatives: glucosylantimycin A, glucosylantimycin B, and glucosylantimycin C. A key finding from this research was that the addition of a glucose moiety markedly improved the water solubility of the antimycin compounds. However, this increased solubility was accompanied by a reduction in their cytotoxic activity against human cancer cell lines, including HeLa (human cervix epidermoid carcinoma) and HepG2 (human hepatic carcinoma) cells mdpi.comnih.gov. This trade-off between solubility and potency is a common theme in the glycosylation of bioactive compounds.

The reduced cytotoxicity of the glycosylated antimycins suggests that the sugar moiety may hinder the interaction of the antimycin core with its primary cellular target, the mitochondrial electron transport chain, or with other targets like the anti-apoptotic Bcl-2 proteins nih.govmdpi.com. The bulky and hydrophilic nature of the sugar group could sterically obstruct the binding of the pharmacophore to its active site.

The following table presents a summary of the observed effects of glycosylation on Antimycin A derivatives.

| Compound | Modification | Effect on Water Solubility | Effect on Cytotoxicity | Target Cell Lines |

| Glucosylantimycin A | Addition of a glucose moiety | Improved | Reduced | HeLa, HepG2 |

| Glucosylantimycin B | Addition of a glucose moiety | Improved | Reduced | HeLa, HepG2 |

| Glucosylantimycin C | Addition of a glucose moiety | Improved | Reduced | HeLa, HepG2 |

While in this specific case, glycosylation led to attenuated cytotoxicity, it remains a valuable tool for modulating the properties of Antimycin A. By exploring different types of sugars, attachment points, and enzymatic glycosylation methods, it may be possible to fine-tune the bioactivity profile to achieve a desired therapeutic window, potentially reducing off-target toxicity while retaining sufficient on-target activity for certain applications. The improved water solubility is also a significant advantage for potential pharmaceutical development.

Mechanisms of Action of Antimycin a at the Molecular and Cellular Level

Mitochondrial Electron Transport Chain Inhibition

Antimycin A's principal target is the mitochondrial electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating the vast majority of cellular ATP through oxidative phosphorylation.

Specific Binding to Mitochondrial Complex III (Cytochrome c Reductase)

Antimycin A specifically binds to Complex III, also known as cytochrome c reductase or the cytochrome bc1 complex. nih.govcellsignal.com This complex plays a crucial role in the electron transport chain, accepting electrons from ubiquinol (B23937) (Coenzyme Q) and transferring them to cytochrome c. pnas.org The binding of Antimycin A to Complex III is a high-affinity interaction, effectively halting the flow of electrons through this critical point in the respiratory chain. acs.org

Crystal structure analyses have revealed that Antimycin A binds within a specific pocket of the cytochrome b subunit of Complex III. mdpi.com This binding site is distinct from the sites where other inhibitors like myxothiazol (B1677603) and stigmatellin (B1206613) bind. wikipedia.org

Interaction with the Qi Site of Cytochrome b and Ubiquinol Oxidation Blockade

The binding site of Antimycin A within Complex III is specifically designated as the Qi site. wikipedia.orgnih.govacs.org This site is located near the inner side (matrix side) of the inner mitochondrial membrane. The primary function of the Qi site is to facilitate the oxidation of ubiquinol. Antimycin A's presence at this site physically obstructs the binding and oxidation of ubiquinol, thereby preventing the transfer of electrons from ubiquinol to the subsequent components of the electron transport chain. wikipedia.orgtoku-e.com This blockade of ubiquinol oxidation is a key event in the inhibitory action of Antimycin A. cellsignal.com

Disruption of the Q-Cycle and Proton Gradient Formation

The transfer of electrons through Complex III is a complex process known as the Q-cycle. This cycle involves the sequential oxidation of two ubiquinol molecules at the Qo site and the reduction of one ubiquinone molecule at the Qi site, coupled with the translocation of protons across the inner mitochondrial membrane. libretexts.org By blocking the Qi site, Antimycin A disrupts this intricate cycle. wikipedia.orgnih.gov The inhibition of the Q-cycle prevents the efficient transfer of electrons to cytochrome c and, crucially, halts the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III. nih.govwikidoc.org This disruption of proton translocation directly impacts the formation of the proton motive force, which is essential for ATP synthesis.

Inhibition of Adenosine Triphosphate (ATP) Synthesis

The proton gradient established by the electron transport chain, including the contribution from Complex III, is the driving force for ATP synthase (Complex V) to produce ATP from ADP and inorganic phosphate (B84403). frontiersin.org By disrupting the Q-cycle and collapsing the proton gradient, Antimycin A effectively uncouples electron transport from ATP synthesis. wikipedia.orgnih.gov Without the necessary proton motive force, ATP synthase cannot function, leading to a severe reduction in cellular ATP levels. nih.govwikidoc.org This inhibition of ATP production is a direct and critical consequence of Antimycin A's action on Complex III. wikipedia.org

Induction of Cellular Stress Responses

Beyond the direct inhibition of energy production, Antimycin A's disruption of the electron transport chain triggers significant cellular stress responses, primarily through the generation of reactive oxygen species.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The blockage of the electron transport chain at Complex III by Antimycin A leads to an accumulation of reduced electron carriers upstream of the block. wikipedia.org This accumulation, particularly of ubisemiquinone (B1233062) at the Qo site, facilitates the premature transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂⁻), a primary type of reactive oxygen species (ROS). wikipedia.orgnih.govpatsnap.com The rate of superoxide production is significantly stimulated in the presence of Antimycin A. wikipedia.orgnih.gov This surge in ROS generation overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. spandidos-publications.com Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways. cellsignal.comspandidos-publications.com

Table 1: Effects of Antimycin A on Mitochondrial and Cellular Processes

| Process | Effect of Antimycin A | Key Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Electron Transport | Inhibition | Binding to Complex III (Cytochrome c Reductase) | nih.govcellsignal.com |

| Ubiquinol Oxidation | Blockade | Interaction with the Qi site of Cytochrome b | wikipedia.orgacs.org |

| Q-Cycle | Disruption | Prevention of electron transfer and proton pumping | wikipedia.orgnih.gov |

| ATP Synthesis | Inhibition | Collapse of the proton gradient | nih.govwikidoc.org |

| ROS Production | Induction | Electron leakage from Complex III | wikipedia.orgpatsnap.com |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Antimycin A | |

| Antimycin A1 | |

| ADP | |

| ATP | |

| Cytochrome b | |

| Cytochrome c | |

| Myxothiazol | |

| Stigmatellin | |

| Ubiquinol | |

| Ubiquinone |

Depletion of Intracellular Glutathione (B108866) Levels

Antimycin A treatment leads to a significant reduction in intracellular glutathione (GSH) levels across various cell types. spandidos-publications.comnih.govnih.gov This depletion is a critical consequence of the oxidative stress induced by the compound. spandidos-publications.comresearchgate.net The inhibition of the mitochondrial electron transport chain by Antimycin A results in the overproduction of reactive oxygen species (ROS), such as the superoxide anion (O₂•−). wikipedia.orgspandidos-publications.com This increase in ROS, coupled with potential ATP depletion, contributes to the loss of cellular GSH. nih.govresearchgate.netfrontiersin.org

Table 1: Effect of Antimycin A on Intracellular Glutathione (GSH) Levels in Various Cell Lines

| Cell Line | Effect on GSH | Associated Findings | Reference(s) |

|---|---|---|---|

| Human Pulmonary Fibroblast (HPF) | Dose-dependent GSH depletion. | Correlated with increased ROS and apoptosis. | spandidos-publications.comnih.gov |

| As4.1 Juxtaglomerular Cells | Induces GSH depletion. | GSH depletion was more closely related to cell death than ROS levels. | iiarjournals.org |

| Isolated Hepatocytes | Marked depletion of cellular GSH. | Correlated with loss of cellular ATP; not due to oxidation. | nih.gov |

| Renal Tubular Epithelial Cells (NRK52E) | Reduced total GSH content. | Associated with decreased expression of GSH synthesis genes (Gclc, Gclm, Gsr1). | researchgate.netjst.go.jp |

| HEK293 Cells | Decreased glutathione levels. | Mediated by mitochondrial ROS (mtROS); reversed by ROS scavengers. | physiology.orgphysiology.org |

| Calu-6 Lung Cancer Cells | Induces GSH depletion. | --- | spandidos-publications.com |

Loss of Mitochondrial Membrane Potential

A primary and rapid consequence of Antimycin A exposure is the collapse of the mitochondrial membrane potential (ΔΨm). spandidos-publications.comnih.govnih.gov As an inhibitor of complex III of the electron transport chain, Antimycin A blocks the transfer of electrons, which is essential for pumping protons from the mitochondrial matrix to the intermembrane space. wikipedia.orgcellsignal.comnih.gov This disruption directly prevents the maintenance of the electrochemical proton gradient that constitutes the ΔΨm. wikipedia.orgspandidos-publications.comiiarjournals.org

The loss of ΔΨm is a key event that precedes and triggers subsequent apoptotic processes. spandidos-publications.comnih.gov This depolarization has been observed in a dose-dependent manner in numerous cell types, including human retinal pigment epithelium (RPE) cells, human pulmonary fibroblasts, and various cancer cell lines. spandidos-publications.comnih.govnih.gov In human pulmonary fibroblasts, the loss of ΔΨm was identified as a primary event, with the percentage of cells showing MMP loss being higher than the percentage of apoptotic cells at early time points. spandidos-publications.com The dissipation of the membrane potential is a critical indicator of mitochondrial dysfunction and a commitment point for cell death pathways. spandidos-publications.comfrontiersin.org

Table 2: Effect of Antimycin A on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line/System | Effect on ΔΨm | Associated Findings | Reference(s) |

|---|---|---|---|

| Human Pulmonary Fibroblast (HPF) | Induced loss of ΔΨm. | Considered a primary event leading to apoptosis. | spandidos-publications.comnih.gov |

| Human RPE Cells (ARPE-19 and hRPE) | Rapid, dose-dependent loss of ΔΨm. | Accompanied by collapse of oxidative phosphorylation and swollen mitochondria. | nih.govnih.gov |

| As4.1 Juxtaglomerular Cells | Induced loss of ΔΨm. | Accompanied apoptosis. | iiarjournals.orgnih.gov |

| HeLa Cells | Loss of ΔΨm. | Part of the apoptotic process induced by Antimycin A. | cellsignal.comresearchgate.net |

| Hepatocytes expressing Bcl-xL | Induced loss of ΔΨm. | Occurred upon addition to isolated mitochondria. | nih.gov |

| HepG2 and Huh7 Cancer Cells | Mitochondrial depolarization. | Antimycin A depolarized mitochondria by ~45% (relative fluorescence) and ~19% (absolute mV). | nih.gov |

Modulation of Apoptotic Pathways

Role in Inducing Apoptosis in Various Cell Lines

Antimycin A is a potent inducer of apoptosis in a wide array of cell types, including both normal and cancerous cells. spandidos-publications.comresearchgate.netnih.govfocusbiomolecules.com The apoptotic process is triggered by the mitochondrial dysfunction caused by the compound. nih.govnih.gov Research has demonstrated its effectiveness in inducing apoptosis in human pulmonary fibroblasts, juxtaglomerular cells, and HeLa cervical cancer cells. spandidos-publications.comresearchgate.netnih.gov

Furthermore, Antimycin A shows selective antiproliferative activity against certain cancer cells. For instance, it is more effective at killing oral cancer cell lines (CAL 27 and Ca9-22) than normal oral cells. nih.gov It also induces apoptosis in HCT-116 colorectal cancer cells and sensitizes human renal cancer cells (Caki) to TRAIL-induced apoptosis. nih.govspandidos-publications.com The hallmarks of Antimycin A-induced apoptosis include the activation of caspases (like caspase-3 and caspase-9), cleavage of poly (ADP-ribose) polymerase (PARP), and DNA fragmentation. spandidos-publications.comnih.govnih.govnih.gov

Table 3: Apoptosis Induction by Antimycin A in Different Cell Lines

| Cell Line | Cell Type | Key Apoptotic Events | Reference(s) |

|---|---|---|---|

| HeLa | Cervical Cancer | Sub-G1 DNA content, annexin (B1180172) V binding, loss of ΔΨm, PARP degradation. | researchgate.net |

| Human Pulmonary Fibroblast (HPF) | Normal Fibroblast | Caspase-3 activation, PARP cleavage, G1 phase arrest. | spandidos-publications.comnih.gov |

| As4.1 | Juxtaglomerular | Sub-G1 DNA content, annexin V binding, caspase-3 activation, PARP cleavage. | nih.gov |

| CAL 27 and Ca9-22 | Oral Cancer | High expression of annexin V, cleavage of PARP, caspase-9, and caspase-3. | nih.gov |

| HCT-116 | Colorectal Cancer | Apoptotic body formation, annexin V binding, upregulation of p53 and caspase-9. | nih.gov |

| Caki | Renal Cancer | Sensitizes cells to TRAIL-induced apoptosis. | spandidos-publications.com |

| Human RPE Cells (ARPE-19) | Retinal Pigment Epithelium | Dose-dependent cell death. | nih.govnih.gov |

Interaction with Anti-Apoptotic Proteins (e.g., Bcl-2 and Bcl-xL)

Antimycin A modulates apoptotic pathways through direct interaction with anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL. nih.govjci.org Computational analysis and experimental evidence show that Antimycin A can bind to the Bcl-2 homology domain 3 (BH3)-binding hydrophobic groove of Bcl-xL. nih.gov This action is significant because this groove is the site where pro-apoptotic BH3-only proteins normally bind to be neutralized by Bcl-2/Bcl-xL.

By occupying this pocket, Antimycin A acts as a BH3-mimetic, preventing the anti-apoptotic proteins from sequestering their pro-apoptotic counterparts. nih.gov It has been demonstrated that Antimycin A and a Bak BH3 peptide competitively bind to recombinant Bcl-2. nih.gov This inhibition of the protective function of Bcl-2 and Bcl-xL lowers the threshold for apoptosis. nih.govpsu.edu In some cellular contexts, such as in HeLa cells and Caki renal cancer cells, treatment with Antimycin A also leads to the downregulation of Bcl-2 protein levels, further promoting apoptosis. researchgate.netspandidos-publications.com A derivative, 2-methoxy-antimycin A, also targets the hydrophobic pockets of Bcl-xL, disrupting protein-protein interactions essential for cell survival and promoting cytochrome c release. scbt.com

Mechanism of c-Myc Protein Degradation via GSK3 Activation

Antimycin A can induce the degradation of the oncoprotein c-Myc through a specific signaling cascade. nih.govresearchgate.net This mechanism is initiated by mitochondrial damage, which is a direct result of Antimycin A's inhibitory effect on complex III. nih.gov The damaged mitochondria produce an excess of reactive oxygen species (ROS). nih.govresearchgate.net

These ROS, in turn, activate Glycogen (B147801) Synthase Kinase 3 (GSK3), a serine/threonine-protein kinase that exists in two isoforms, GSK3α and GSK3β. nih.gov The activation of GSK3 occurs via a reduction in the inhibitory phosphorylation at specific sites (Serine 21 on GSK3α and Serine 9 on GSK3β). nih.govnih.gov Once active, GSK3 phosphorylates the c-Myc protein at threonine-58. nih.govresearchgate.net This phosphorylation event serves as a signal that targets c-Myc for ubiquitin-dependent degradation by the proteasome, thereby reducing the levels of this key regulator of cell proliferation and growth. nih.govnih.gov This ROS-dependent degradation of c-Myc appears to be a feature in cancer cells, and the sensitivity of cells to Antimycin A can correlate with their endogenous c-Myc levels. nih.govresearchgate.net

Effects on Other Metabolic and Cellular Processes

Beyond its direct effects on mitochondrial respiration and apoptosis, Antimycin A influences other cellular functions. In human pulmonary fibroblasts, Antimycin A was shown to induce a G1 phase arrest of the cell cycle, indicating an inhibition of cell proliferation that accompanies the induction of apoptosis. spandidos-publications.com Furthermore, in oral cancer cells, Antimycin A treatment leads to DNA damage. nih.gov This is evidenced by the increased expression of markers for DNA double-strand breaks (γH2AX) and oxidative DNA damage (8-oxo-2'-deoxyguanosine [8-oxodG]). nih.gov The induction of DNA damage is also linked to the oxidative stress generated by the compound, as pretreatment with the antioxidant N-acetylcysteine (NAC) can partly prevent it. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-oxo-2'-deoxyguanosine (8-oxodG) |

| Antimycin A |

| Bafilomycin A1 |

| Chloroquine |

| Cisplatin |

| Curcumin |

| Ebselen |

| EGTA |

| γH2AX |

| Glutathione (GSH) |

| Glutathione disulfide (GSSG) |

| Idebenone |

| L-buthionine sulfoximine (B86345) (BSO) |

| MG-132 |

| Myxothiazol |

| N-acetylcysteine (NAC) |

| Nifedipine |

| Oligomycin |

| Pyrrolidinedithiocarbamate (PDTC) |

| Rotenone (B1679576) |

| Sorbitol |

| Verapamil |

| Vitamin C |

Inhibition of Cyclic Electron Flow in Photosynthetic Systems

Antimycin A is a well-established inhibitor of cyclic electron flow (CEF) around photosystem I (PSI) in photosynthetic organisms. researchgate.net This process is crucial for balancing the production of ATP and NADPH, which are essential for carbon fixation. The primary target of Antimycin A in this pathway is the ferredoxin:plastoquinone reductase (FQR). researchgate.netnih.gov By inhibiting FQR, Antimycin A blocks the transfer of electrons from ferredoxin to plastoquinone, thereby disrupting the cyclic flow. researchgate.net

The significance of this inhibition has been a subject of extensive research for decades. researchgate.net Studies have shown that the absence or inhibition of CEF leads to severe effects on plant growth, highlighting its importance in photosynthesis. researchgate.net The concentration of Antimycin A required to inhibit CEF is notably higher, often 10 to 100 times greater, than that needed to inhibit the mitochondrial respiratory chain. researchgate.net

Research has identified two main pathways for CEF: one dependent on the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE PHOTOSYNTHETIC PHENOTYPE 1 (PGRL1) protein complex, and another dependent on the NADH dehydrogenase-like (NDH) complex. researchgate.netresearchgate.net Antimycin A specifically inhibits the PGR5/PGRL1-dependent pathway. researchgate.net In fact, the use of Antimycin A was instrumental in identifying the PGR5/PGRL1 complex as a key component of this pathway. researchgate.net

Interestingly, the sensitivity of photosynthesis to Antimycin A can be influenced by the presence of the NDH complex. In tobacco plants with an inactivated ndhB gene, which encodes a subunit of the NDH complex, there is an increased sensitivity to Antimycin A. nih.gov This suggests a degree of interplay or compensation between the two CEF pathways.

While Antimycin A is a valuable tool for studying CEF, researchers must exercise caution as it can have secondary effects. For instance, it has been shown to directly affect the acceptor side of photosystem II (PSII) and can lead to photodamage under certain conditions. researchgate.net To address the need for more specific inhibitors, researchers have screened for and identified Antimycin A-like compounds, such as AAL1 and AAL2, which inhibit CEF in ruptured chloroplasts at lower concentrations than Antimycin A. nih.gov

Impact on Autophagy (e.g., Mitophagy Induction)

Antimycin A's role as a mitochondrial complex III inhibitor leads to significant downstream effects on cellular housekeeping processes, particularly autophagy and its selective form, mitophagy. biologists.comnih.gov Mitophagy is the targeted removal of damaged or superfluous mitochondria, a critical process for maintaining cellular health. biologists.comembopress.org

When Antimycin A inhibits complex III, it disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species (ROS). nih.govresearchgate.net This mitochondrial damage is a potent trigger for mitophagy. embopress.org However, studies have revealed a more complex relationship between Antimycin A-induced damage and the autophagic response.

In some cellular contexts, such as in human retinal pigment epithelial (RPE) cells, Antimycin A treatment leads to mitochondrial swelling, damage to cristae structure, and a collapse of oxidative phosphorylation, which in turn activates autophagy as a survival mechanism. nih.gov Despite this activation, high doses of Antimycin A can still induce cell death, indicating that the autophagic response may not be sufficient to overcome severe mitochondrial damage. nih.gov

Interestingly, in the yeast Saccharomyces cerevisiae, Antimycin A was found to effectively induce nonspecific autophagy rather than targeted mitophagy. biologists.comtandfonline.com This general autophagic response was dependent on factors typically involved in mitophagy, such as Atg32, Atg11, and Bck1. biologists.comtandfonline.com This suggests that components of the mitophagy machinery may play a broader role in signaling for general autophagy in response to mitochondrial dysfunction. biologists.comtandfonline.com One of the key signals for this induction appears to be the increased level of reduced cytochrome b, a component of the respiratory chain. biologists.comtandfonline.com

The role of ROS in Antimycin A-induced autophagy is also nuanced. While Antimycin A is a known ROS generator, some studies suggest that ROS production may contribute to but is not essential for the induction of autophagy. biologists.comresearchgate.net In some experimental setups, antioxidants did not prevent Antimycin A-induced autophagy. tandfonline.com

Influence on Angiogenesis Pathways (e.g., HIF-1α and VEGF production)

Antimycin A has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.govjst.go.jp This inhibitory effect is primarily mediated through its influence on the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govjst.go.jp

Under hypoxic conditions, which are common in solid tumors, HIF-1α protein accumulates and promotes the transcription of genes involved in angiogenesis, most notably VEGF. nih.govjst.go.jp Antimycin A was found to significantly decrease the protein levels of HIF-1α, without affecting its mRNA level. nih.govjst.go.jp This reduction in HIF-1α leads to a subsequent decrease in the expression of VEGF mRNA, thereby inhibiting the production of this key angiogenic factor. nih.govjst.go.jp

The mechanism by which Antimycin A reduces HIF-1α levels is linked to its function as a mitochondrial inhibitor. nih.govjst.go.jp Depletion of mitochondria has been shown to abolish, at least in part, the effect of Antimycin A on HIF-1α. nih.govjst.go.jp This suggests that functional mitochondria are somehow involved in the stabilization or activation of HIF-1α, and by disrupting mitochondrial function, Antimycin A interferes with this process. researchgate.net It is important to note that inhibitors of proteasomes or protein synthesis did not prevent the Antimycin A-induced decrease in HIF-1α, indicating a distinct mechanism of action. nih.govjst.go.jp

The anti-angiogenic properties of Antimycin A have been demonstrated in vivo. In a mouse model using sarcoma-180 cells, non-toxic doses of Antimycin A significantly inhibited angiogenesis. nih.govjst.go.jp These findings highlight the potential of targeting mitochondrial function as a strategy to inhibit angiogenesis. nih.govjst.go.jpresearchgate.net

Table 1: Effect of Antimycin A1 on Angiogenesis and Related Factors

| Parameter | Effect of Antimycin A1 | Source |

|---|---|---|

| Hypoxia-Response Element (HRE) Reporter Activity | Inhibited | nih.gov, jst.go.jp |

| VEGF mRNA Expression (during hypoxia) | Inhibited | nih.gov, jst.go.jp |

| Angiogenesis (in vivo) | Significantly inhibited | nih.gov, jst.go.jp |

| HIF-1α Protein Levels | Significantly decreased | nih.gov, jst.go.jp |

| HIF-1α mRNA Levels | Not affected | nih.gov, jst.go.jp |

Alterations in Global Metabolomic Profiles

The inhibition of mitochondrial function by Antimycin A leads to profound changes in the global metabolomic profile of cells. By disrupting the electron transport chain, Antimycin A forces a metabolic reprogramming as cells adapt to the altered energy landscape. researchgate.net

Metabolomic studies have revealed that treatment with Antimycin A significantly impacts numerous metabolic pathways. nih.gov In one study on the fungus Rhizoctonia solani, Antimycin A1 was found to affect 12 different metabolic pathways. nih.gov While the specific alterations can vary between organisms and cell types, common themes emerge.

A key consequence of mitochondrial inhibition is a shift in amino acid metabolism. plos.org For example, in a study on fetal brains exposed to an inflammatory insult, significant alterations were observed in the metabolism of glutamate, lysine, tryptophan, and branched-chain amino acids. plos.org Another study investigating the effects of the ionophore salinomycin, which also disrupts mitochondrial function, found a marked decrease in L-arginine, L-norleucine, and L-phenylalanine. mdpi.com

Furthermore, disruptions in nucleotide metabolism are also a common feature of Antimycin A's metabolic impact. plos.org In response to inflammation, which can induce mitochondrial stress, there was a dramatic increase in purine (B94841) metabolic products such as inosine, hypoxanthine, and xanthine. plos.org

These widespread changes in the metabolome reflect the central role of mitochondria in cellular metabolism. The alterations in amino acid and nucleotide pools, among other metabolites, are not just a consequence of energy deficit but can also have significant signaling implications, potentially influencing epigenetic regulation and other cellular processes. researchgate.net

Table 2: Examples of Metabolomic Alterations Induced by Mitochondrial Dysfunction

| Metabolic Pathway | Observed Changes | Context | Source |

|---|---|---|---|

| Amino Acid Metabolism | Alterations in glutamate, lysine, tryptophan, and branched-chain amino acids | Fetal brain after inflammatory insult | plos.org |

| Amino Acid Metabolism | Decrease in L-arginine, L-norleucine, and L-phenylalanine | Burkitt Lymphoma cells treated with salinomycin | mdpi.com |

| Nucleotide Metabolism | Increase in inosine, hypoxanthine, and xanthine | Amniotic fluid after inflammatory insult | plos.org |

| Central Carbon Metabolism | Alterations reflecting perturbation of mitochondrial metabolism | Plasmodium falciparum gametocytes treated with atovaquone | asm.org |

ROS-Dependent and ROS-Independent Mechanisms of Cellular Growth Inhibition

Antimycin A inhibits cellular growth through at least two distinct pathways: one that is dependent on the generation of reactive oxygen species (ROS) and another that is ROS-independent. nih.gov This dual mechanism underscores the complex interplay between mitochondrial function, oxidative stress, and cell proliferation.

The ROS-independent pathway of growth inhibition appears to be a general consequence of mitochondrial damage caused by Antimycin A. nih.gov This pathway is observed in cells both with and without the presence of the oncoprotein c-Myc. nih.gov

In contrast, the ROS-dependent pathway is specifically linked to the presence of c-Myc. nih.gov In this mechanism, the damaged mitochondria produce ROS, which then activate Glycogen Synthase Kinase 3α/β (GSK3α/β). nih.gov The activation of GSK3α/β leads to the phosphorylation of c-Myc at threonine-58, a key step that flags the oncoprotein for proteasome-mediated degradation. nih.gov By promoting the degradation of c-Myc, a critical regulator of cell proliferation, Antimycin A exerts a potent anti-growth effect in cancer cells with high c-Myc levels. nih.gov The sensitivity of cancer cells to Antimycin A has been shown to correlate with their endogenous c-Myc levels. nih.gov

Furthermore, Antimycin A-induced ROS production and subsequent glutathione (GSH) depletion contribute to cell death. spandidos-publications.com In human pulmonary fibroblast cells, Antimycin A treatment led to an increase in ROS levels, a G1 phase cell cycle arrest, and apoptosis, which was accompanied by a loss of mitochondrial membrane potential. spandidos-publications.com The antioxidant N-acetylcysteine (NAC) was able to attenuate these effects, confirming the role of ROS in this process. spandidos-publications.com

Interestingly, Antimycin A can activate the transient receptor potential (TRP) channels, TRPA1 and TRPV1, in vagal sensory neurons through both ROS-dependent and ROS-independent mechanisms. nih.gov The activation of TRPA1 was found to be ROS-dependent, while the activation of TRPV1 was ROS-independent. nih.gov This demonstrates that the downstream signaling events triggered by Antimycin A can be highly specific and context-dependent.

Biological Activities and Research Applications Non Clinical Focus

Antifungal Activities and Underlying Mechanisms

Antimycin A demonstrates significant antifungal properties through various mechanisms, primarily by disrupting mitochondrial function.

Inhibition of Fungal Pathogen Growth

Antimycin A has been shown to effectively inhibit the growth of several economically important and clinically relevant fungal pathogens. Its primary mode of action is the inhibition of the mitochondrial respiratory chain. researchgate.net

Rhizoctonia solani : This soil-borne plant pathogen, responsible for diseases in numerous crops, is susceptible to Antimycin A1. nih.gov Studies have shown a significant inhibition rate of 92.55% against R. solani at a concentration of 26.66 μg/mL, with an EC50 value of 1.25 μg/mL. nih.gov The compound disrupts the fungus's respiratory chain and mitochondrial membrane, highlighting its potential as a fungicide. nih.gov

Magnaporthe oryzae : The causal agent of wheat blast, Magnaporthe oryzae Triticum (MoT), is significantly inhibited by Antimycin A. nih.govnih.gov Research indicates that at a concentration of 10 µg/mL, Antimycin A suppresses mycelial growth by 62.90%, completely inhibits conidiogenesis (100%), and reduces conidia germination by 42%. nih.govnih.gov Furthermore, it completely prevents the formation of appressoria in germinated conidia, a critical step for host invasion. nih.govnih.gov The minimum inhibitory concentration (MIC) for growth inhibition has been reported to be as low as 0.005 μ g/disk . nih.govnih.gov

Candida albicans : This opportunistic human fungal pathogen is also affected by Antimycin A. The compound inhibits not only respiration but also fermentation, leading to decreased ATP production. oup.comnih.gov This inhibition of glycolysis is linked to a decrease in the availability of NAD+, which in turn reduces the activity of glyceraldehyde-3-phosphate dehydrogenase. nih.govoup.com By inhibiting complex III of the mitochondrial respiratory chain, Antimycin A can decrease the proliferation of C. albicans. d-nb.infoasm.org

Table 1: Inhibitory Effects of Antimycin A on Fungal Pathogens

| Fungal Pathogen | Concentration | Observed Effect | Citation |

|---|---|---|---|

| Rhizoctonia solani | 26.66 μg/mL | 92.55% inhibition rate | nih.gov |

| Rhizoctonia solani | 1.25 μg/mL | EC50 value | nih.gov |

| Magnaporthe oryzae | 10 µg/mL | 62.90% mycelial growth suppression | nih.govnih.gov |

| Magnaporthe oryzae | 10 µg/mL | 100% inhibition of conidiogenesis | nih.govnih.gov |

| Magnaporthe oryzae | 10 µg/mL | 42% reduction in conidia germination | nih.govnih.gov |

| Magnaporthe oryzae | 0.005 μg/disk | Minimum inhibitory concentration | nih.govnih.gov |

| Candida albicans | Not specified | Inhibition of respiration and fermentation | oup.comnih.gov |

| Candida albicans | Not specified | Decreased ATP production | oup.comnih.gov |

| Candida albicans | Not specified | Decreased proliferation | d-nb.infoasm.org |

Morphological and Ultrastructural Changes in Fungal Mycelia

Treatment with Antimycin A induces significant and detrimental morphological and ultrastructural changes in fungal mycelia.

In Rhizoctonia solani, scanning electron microscopy (SEM) has revealed that Antimycin A1 causes the mycelial morphology to become stripped, rough, and folded. nih.govdntb.gov.ua The mycelium undergoes severe distortion and breakage, with incomplete or locally enlarged ends, as well as shortened and fewer branches. nih.govdntb.gov.ua Transmission electron microscopy (TEM) has shown a thickening of the cell walls, indistinct boundaries of organelles, and swollen mitochondria. nih.govdntb.gov.ua Additionally, vesicles show exosmotic substances, and there is evidence of slow vesicle fusion and cavitation. nih.govdntb.gov.ua

Similarly, in Magnaporthe oryzae Triticum, Antimycin A treatment leads to irregular hyphal growth with frequent branches. researchgate.net The hyphal cell walls become rough, displaying ridges with a corrugated appearance and irregular swelling of the cells. researchgate.net Microscopic investigation has also revealed broken mycelial tips. nih.gov

Suppression of Mitochondrial Gene Transcription in Fungi

Research has demonstrated that Antimycin A1 can suppress the transcription of key mitochondrial genes in fungi, further elucidating its mechanism of action. In Rhizoctonia solani, real-time quantitative PCR (RT-PCR) analysis showed that Antimycin A1 down-regulated the expression of seven mitochondrial genes: ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3. nih.govresearchgate.net This suppression of gene transcription controls the synthesis of essential enzymes involved in the mitochondrial electron transport chain. nih.govresearchgate.net This finding indicates that Antimycin A1 not only directly inhibits enzyme complexes but also affects their production at the genetic level. nih.govresearchgate.net

Insecticidal and Nematocidal Research

The primary mechanism of Antimycin A's toxicity extends to insects and nematodes, again centering on the disruption of cellular respiration.

Molecular Basis of Action in Insects and Nematodes

The main mode of action of antimycins in insects and nematodes is the inhibition of cytochrome c reductase, an essential enzyme in the mitochondrial electron transport chain. beilstein-journals.org By binding to this enzyme, Antimycin A disrupts the production of ATP, leading to cellular death. wikipedia.org This broad-spectrum activity makes it effective against a wide range of organisms. beilstein-journals.org Recent studies have also identified antifeedant activities of antimycin analogs against insects like Helicoverpa armigera. nih.gov

Piscicidal Activity as a Research Tool

Antimycin A has been utilized as a piscicide, a chemical agent to control fish populations, in fisheries management and research. researchgate.netdoc.govt.nz Its toxicity can be highly species-dependent due to subtle differences in the ubiquinol (B23937) binding site on the cytochrome bc1 complex. wikipedia.org This selective toxicity allows for its use in controlling specific, unwanted fish species. wikipedia.orgresearchgate.net For instance, it is particularly toxic to scaled fishes while being less so to channel catfish. doc.govt.nz This property has made it a tool for managing invasive species and for studying the structure and function of cytochromes. researchgate.netmdpi.com The effectiveness of Antimycin A as a piscicide is influenced by water quality parameters such as pH and temperature. doc.govt.nz

Mechanistic Studies of Antimycin A's Piscicidal Selectivity in Aquatic Organisms

Antimycin A's primary mode of action is the inhibition of cellular respiration. seafwa.org Specifically, it blocks the electron transport chain at Complex III (cytochrome c reductase) by binding to the Qi site and inhibiting the oxidation of ubiquinol. wikipedia.orgnih.gov This disruption of the Q-cycle halts the production of ATP, leading to cell death. wikipedia.org The toxicant is readily absorbed through the gills of fish, and its effects are typically irreversible. seafwa.orginvasivespeciescorporation.com

The selectivity of Antimycin A as a piscicide is a key aspect of its use. While highly toxic to fish, it exhibits significantly lower toxicity to most other aquatic organisms, such as insects, phytoplankton, and zooplankton. seafwa.orgresearchgate.net This allows for the targeted removal of fish populations while leaving the broader aquatic food web largely intact, facilitating quicker restocking of desired fish species. invasivespeciescorporation.com The rapid degradation of Antimycin A in water, particularly at a pH above 8.5, further contributes to its targeted effect and minimizes long-term environmental impact. seafwa.orgusgs.gov

Species-Dependent Toxicity in Fish and Associated Molecular Variations (e.g., ubiquinol, mitochondrial binding site amino acids)

The toxicity of Antimycin A varies significantly among different fish species. mdpi.com This species-dependent toxicity is attributed to subtle variations in the amino acid sequences of the proteins that form the ubiquinol binding site in the mitochondrial Complex III. wikipedia.orgmdpi.com These genetic differences influence the binding affinity of Antimycin A, leading to a range of sensitivities.

For instance, trout species are highly sensitive, with lethal concentrations (LC50) as low as 0.04-0.07 parts per billion (ppb) over a 24-96 hour exposure. wikipedia.org In contrast, catfish species, such as the black bullhead, are considerably more resistant, with LC50 values ranging from 45-200 ppb. wikipedia.org This differential sensitivity allows for the use of Antimycin A as a selective agent in aquaculture to eliminate smaller, more sensitive competing species and enhance the production of more resistant species like catfish. wikipedia.org Research comparing the protein sequences of the Antimycin A binding site in various fish, including invasive carp (B13450389) and non-target species, has shown that variations in amino acids at this site appear to correlate with the observed differences in organismal sensitivity. mdpi.com

| Species | LC50 / 24 hours exposure (ppb) | LC50 / 96 hours exposure (ppb) | Reference |

|---|---|---|---|

| Trout | 0.07 | 0.04 | wikipedia.org |

| Black Bullhead Catfish | 200 | 45 | wikipedia.org |

| Channel Catfish | >10 | 9 | wikipedia.org |

| Goldfish | 1 | N/A | wikipedia.org |

| Snails | 800 | N/A | wikipedia.org |

| Tiger salamander | >1080 | N/A | wikipedia.org |

Comparative Studies with Other Piscicides in Controlled Aquatic Environments

Antimycin A has been compared to other piscicides, most notably rotenone (B1679576). One of the key advantages of Antimycin A is that it does not elicit an avoidance response in fish at piscicidal concentrations, which can be a limitation with rotenone. researchgate.net Generally, Antimycin A is more toxic to fish than rotenone, meaning less of the chemical is required to achieve the same management goal. researchgate.net However, the efficacy of both piscicides is influenced by environmental factors such as water pH, temperature, and the presence of organic matter. researchgate.netresearchgate.net For example, the toxicity of Antimycin A decreases significantly at a pH above 8.5. researchgate.net Due to these differing characteristics, the choice between Antimycin A and rotenone often depends on the specific conditions of the aquatic environment being treated, with Antimycin A sometimes being preferred for smaller streams and rotenone for larger, deeper lakes. researchgate.net

Antineoplastic Activity in Cellular and In Vitro Models

Beyond its piscicidal properties, Antimycin A has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Selective Antiproliferation and Apoptosis Induction in Malignant Cell Lines (e.g., lung cancer, oral cancer, HeLa cells)

Research has demonstrated that Antimycin A can selectively inhibit the growth of and induce apoptosis in several types of cancer cells while showing lower cytotoxicity to normal cells. google.com

Lung Cancer: In human lung cancer cell lines such as A549 and Calu-6, Antimycin A has been shown to inhibit cell growth in a dose-dependent manner. nih.govnih.gov This inhibition is associated with the induction of a G1 phase cell cycle arrest and apoptosis. nih.govnih.gov The apoptotic process is characterized by the loss of mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and activation of caspases. nih.govnih.gov

Oral Cancer: Antimycin A exhibits selective antiproliferative effects against oral cancer cell lines (CAL 27 and Ca9-22) compared to normal oral cells. nih.gov The mechanism involves the generation of oxidative stress, leading to apoptosis and DNA damage in the cancer cells. nih.govmdpi.com

HeLa Cells: In HeLa cervical cancer cells, Antimycin A has been shown to inhibit growth and induce apoptosis. nih.gov This is accompanied by the generation of reactive oxygen species (ROS), depletion of glutathione (B108866), loss of mitochondrial membrane potential, and regulation of apoptosis-related proteins like Bcl-2 and Bax. nih.govcellsignal.com

Inhibition of Cancer Stem Cell Properties (e.g., β-catenin signaling, c-Myc)

A significant area of research is Antimycin A's ability to target cancer stem cells (CSCs), which are believed to be responsible for tumor recurrence and drug resistance. nih.gov

β-catenin Signaling: Antimycin A has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. nih.govnih.govkoreascience.kr In lung cancer stem cells, Antimycin A suppresses the formation of tumor spheroids and downregulates components of the β-catenin signaling cascade. nih.govresearchgate.net This disruption of a key pathway in stem cell self-renewal suggests its potential as an anti-CSC agent. nih.gov

c-Myc: Antimycin A has been shown to accelerate the degradation of the c-Myc oncoprotein. nih.govnih.gov It enhances the phosphorylation of c-Myc at threonine-58, which leads to its proteasome-mediated degradation. nih.gov This action is mediated by the activation of glycogen (B147801) synthase kinase 3 (GSK3) through reactive oxygen species (ROS) generated from mitochondrial damage. nih.gov Since c-Myc is a critical regulator of cell proliferation and is often overexpressed in cancers, its degradation by Antimycin A presents a promising therapeutic strategy. nih.govnih.gov Furthermore, studies have shown that inhibitors of mitochondrial function, including Antimycin A, can downregulate c-Myc expression. oncotarget.comjci.org

Mechanisms of Overcoming Drug Resistance in Cancer Cell Lines (e.g., gefitinib (B1684475) resistance)

Antimycin A has shown potential in overcoming acquired drug resistance in cancer cells, a major challenge in cancer therapy. nih.gov

Gefitinib Resistance: In lung cancer cells that have developed resistance to the EGFR inhibitor gefitinib (PC-9/GR cells), Antimycin A has demonstrated the ability to inhibit their proliferation. google.comnih.gov When used in combination with gefitinib, Antimycin A acts synergistically to eradicate a significantly higher percentage of resistant cells compared to either drug alone. nih.govresearchgate.net The mechanism for overcoming this resistance is linked to Antimycin A's ability to downregulate the β-catenin signaling pathway and reduce the population of cancer stem-like cells. google.comnih.gov

Antimycin A as a Biochemical and Cell Biology Research Probe

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain that has been instrumental as a research probe in biochemistry and cell biology for decades. cellsignal.comcellsignal.com By specifically targeting Complex III (cytochrome c reductase), it effectively halts cellular respiration, allowing researchers to dissect various mitochondrial processes. cellsignal.comfrontiersin.org Its utility extends from fundamental studies of respiratory components to creating cellular models of mitochondrial disease and investigating complex signaling pathways.

Tool for Characterizing Mitochondrial Respiratory Chain Components

One of the classic experimental designs demonstrating its utility is the "double-kill" experiment. nih.govescholarship.org In this approach, researchers used Antimycin A in conjunction with other inhibitors like British Anti-Lewisite (BAL) to demonstrate two separate pathways for the reduction of cytochrome b by ubiquinol. nih.govescholarship.org One pathway was sensitive to Antimycin A, while the other was blocked by BAL, providing critical evidence for the complex electron transfer network within the respiratory chain. escholarship.org Furthermore, Antimycin A has been used to study the respiratory systems of various organisms, including the fungus Neurospora crassa, where it helped reveal multiple pathways of electron transport, one of which is associated with phosphorylation. asm.org

The binding of Antimycin A also induces observable phenomena that aid in characterization, such as the "oxidant-induced reduction" of b cytochromes, an unexpected inverse relationship between the redox state of high-potential components (like the iron-sulfur protein and cytochrome c1) and the b cytochromes. nih.govescholarship.org In potentiometric titrations, Antimycin A alters the midpoint potential of heme bH, indicating its profound effect on the electrochemical properties of these components. nih.gov These distinct effects have solidified Antimycin A's role as a crucial chemical for the functional characterization of the mitochondrial respiratory chain. nih.gov

Table 1: Antimycin A in the Characterization of the Mitochondrial Respiratory Chain

| Application | Organism/System | Key Finding | Reference(s) |

|---|---|---|---|

| Elucidation of Q-Cycle | Bovine Mitochondria | Used in "double-kill" experiments to show two independent pathways for cytochrome b reduction. | nih.govescholarship.org |

| Spectral Analysis | Rat Islets | Blocks electron transfer to cytochrome c, preventing the appearance of its characteristic spectral valley. | researchgate.net |

| Potentiometric Titration | Bacterial Chromatophores | Causes the high-potential heme bH to titrate as a low-potential component. | nih.gov |

| Functional Pathway Study | Neurospora crassa | Helped distinguish between phosphorylating and non-phosphorylating electron transport pathways. | asm.org |

| Enzyme Kinetics | Yeast, Bovine | Used as a classic Qi site inhibitor to study the kinetics of the cytochrome bc1 complex. | researchgate.netoup.com |

Inhibitor for Studying Cytochrome Structure and Function

Antimycin A serves as a highly specific and potent inhibitor for investigating the structure and function of cytochromes, particularly the cytochrome bc1 complex (ubiquinol:cytochrome c oxidoreductase). nih.govescholarship.org It binds specifically to the quinone reduction site, known as the Qi site, of the complex. nih.govescholarship.org This binding event is so specific that Antimycin A is often considered a marker for the Qi site within the Q-cycle mechanism. nih.gov

The interaction of Antimycin A with the cytochrome bc1 complex has been extensively studied using X-ray crystallography. nih.govnih.govrcsb.org Structural studies of the bovine mitochondrial bc1 complex with Antimycin A bound have provided detailed insights into its binding pocket. escholarship.orgnih.govrcsb.org These studies reveal that the N-formylamino-salicylamide group of Antimycin A is crucial for its binding specificity, forming hydrogen bonds with conserved amino acid residues like Asp228 and Lys227 of cytochrome b. nih.govescholarship.orgnih.gov This detailed structural information helps explain its high affinity and the basis for resistance phenotypes resulting from mutations in these residues. oup.comrcsb.org

Functionally, the binding of Antimycin A induces significant and measurable effects. It causes a characteristic red-shift in the UV-visible spectrum of the high-potential cytochrome b (heme bH), a phenomenon that was historically used to conclude that it binds near this heme group. nih.govoup.com Furthermore, its binding is known to induce a far-reaching conformational change in the cytochrome bc1 complex, which dramatically increases the enzyme's stability. escholarship.org By preventing the reduction of quinone at the Qi site, Antimycin A eliminates the semiquinone signal that is otherwise observable by EPR spectroscopy, further confirming its role in blocking a key step of the Q-cycle. nih.gov

Table 2: Research Findings on Antimycin A as a Cytochrome Inhibitor

| Research Area | Model System | Specific Finding | Reference(s) |

|---|---|---|---|

| Crystallography | Bovine mitochondrial bc1 complex | Revealed the precise binding site of Antimycin A in the Qi pocket, involving H-bonds with Asp228 and Lys227. | escholarship.orgnih.govrcsb.org |

| Spectroscopy | Yeast, Mammalian enzymes | Induces a bathochromic (red) shift in the absorbance spectrum of reduced heme bH. | nih.govoup.com |

| Mechanistic Studies | General bc1 complex | Binding eliminates the EPR signal from the Qi site semiquinone, confirming its role as a Qi site blocker. | nih.gov |

| Conformational Changes | Bovine bc1 complex | Induces a significant conformational change that increases the stability of the complex. | escholarship.org |

Model Compound for Investigating Mitochondrial Dysfunction in Cellular Models

Antimycin A is widely used as a chemical tool to induce mitochondrial dysfunction in various cellular models, thereby facilitating the study of diseases associated with mitochondrial impairment. nih.govnih.govmdpi.comresearchgate.net By inhibiting Complex III, Antimycin A effectively blocks the electron transport chain, leading to a cascade of cellular consequences that mimic pathological states. cellsignal.commdpi.comnih.gov These effects include a rapid loss of mitochondrial membrane potential, a collapse of oxidative phosphorylation, and a significant increase in the production of reactive oxygen species (ROS). cellsignal.commdpi.comnih.gov

This induced dysfunction serves as a valuable experimental model. For instance, in human retinal pigment epithelial (RPE) cells, Antimycin A is used to create a model of mitochondrial damage to study diseases like age-related macular degeneration (AMD). nih.gov In this model, Antimycin A treatment leads to dose-dependent cell death, mitochondrial swelling, and damage to cristae structure. nih.gov Similarly, in C2C12 skeletal muscle cells, Antimycin A is employed to model mitochondrial dysfunction and insulin (B600854) resistance, where it causes a decrease in mitochondrial respiration and promotes ROS production. nih.govmdpi.comresearchgate.net Studies using HeLa cells have shown that Antimycin A treatment results in the loss of mitochondrial membrane potential, glutathione depletion, and ultimately, apoptosis. cellsignal.comcellsignal.com These models are crucial for understanding the cellular and molecular sequelae of mitochondrial failure and for screening potential therapeutic compounds that might protect against such damage. mdpi.comwalshmedicalmedia.com

Table 3: Cellular Models of Mitochondrial Dysfunction Using Antimycin A

| Cell Line | Induced Effects | Research Application/Disease Model | Reference(s) |

|---|---|---|---|

| Human RPE cells (ARPE-19) | Loss of membrane potential, cell death, inflammasome activation. | Age-related macular degeneration (AMD). | nih.govnih.gov |

| C2C12 Myotubes | Decreased respiration, ROS production, impaired insulin signaling. | Insulin resistance, Type 2 Diabetes. | nih.govmdpi.comresearchgate.net |